

Spectroscopic data for (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

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Compound of Interest

Compound Name: (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine**

Introduction

(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine, with the CAS Number 107047-29-0, is a highly specialized chemical intermediate of significant interest in the agrochemical and pharmaceutical industries.[1][2][3][4] Its molecular structure, a phenylhydrazine core substituted with two chlorine atoms and a trifluoromethyl group, makes it a key precursor in the synthesis of various active compounds, most notably the broad-spectrum insecticide Fipronil.[5] The precise arrangement of these functional groups dictates the molecule's reactivity and, consequently, the efficacy and safety of the final products.

A thorough understanding of the spectroscopic properties of **(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine** is paramount for researchers and drug development professionals. It enables unambiguous identification, purity assessment, and a deeper comprehension of its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , and ^{19}F). The interpretations are grounded in fundamental principles and supported by data from structurally similar molecules, offering a robust framework for its characterization.

Molecular Structure and Properties

- Molecular Formula: $C_7H_5Cl_2F_3N_2$ [1]
- Molecular Weight: 245.03 g/mol [1]
- Appearance: Pale yellow crystals [6]
- Melting Point: 40-43°C [1]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For **(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine**, electron ionization (EI) would likely be employed, inducing fragmentation that provides valuable structural information.

Expected Mass Spectrum Data

| m/z (relative intensity) | Assignment | Rationale |
|------------------------------|-----------------|---|
| 244/246/248 ($M^{+\cdot}$) | Molecular Ion | The presence of two chlorine atoms will result in a characteristic isotopic pattern with approximate relative intensities of 9:6:1. |
| 209/211 | $[M-Cl]^+$ | Loss of a chlorine radical. |
| 179 | $[M-NHNH_2]^+$ | Cleavage of the hydrazine group. |
| 145 | $[M-Cl-CF_3]^+$ | Subsequent loss of the trifluoromethyl group. |
| 69 | $[CF_3]^+$ | A common fragment for trifluoromethyl-containing compounds. [7] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Injection:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of **(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine** will be characterized by absorptions corresponding to N-H, C-H, C=C, C-Cl, and C-F bonds.

Expected IR Absorption Data

| Wavenumber (cm ⁻¹) | Vibrational Mode | Rationale and Comparative Insights |
|--------------------------------|------------------------------|---|
| 3300-3400 | N-H stretching | Phenylhydrazine itself shows a broad absorption in this region. [8] The presence of two bands is expected for the -NH ₂ group (symmetric and asymmetric stretching). |
| 3050-3100 | Aromatic C-H stretching | Typical for substituted benzene rings. |
| 1600-1620 | C=C aromatic ring stretching | Characteristic of the phenyl group. Similar compounds show absorptions in this range. [9] |
| 1300-1350 | C-N stretching | Expected for the bond between the aromatic ring and the hydrazine nitrogen. |
| 1100-1300 | C-F stretching | The C-F bonds of the trifluoromethyl group will produce strong, characteristic absorptions in this region.[10] |
| 700-850 | C-Cl stretching | The carbon-chlorine bonds will have characteristic absorptions in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
- **Analysis:** The sample is brought into firm contact with the crystal using a pressure clamp. An infrared beam is passed through the ATR crystal, and the evanescent wave that penetrates

the sample is partially absorbed.

- **Data Acquisition:** The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

^1H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the substitution pattern, the two aromatic protons are expected to be distinct.

Expected ^1H NMR Data (in CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
|-------------------------------------|---------------|-------------|------------------|---|
| ~7.5-7.7 | Doublet | 1H | Ar-H | The aromatic protons will be in the downfield region. Data from N-(2,6-dichloro-4-trifluoromethyl)phenyl hydrazones show aromatic protons in this range. [10] |
| ~7.3-7.5 | Doublet | 1H | Ar-H | The electronic effects of the Cl and CF ₃ groups will influence the precise chemical shifts. |
| ~5.5-6.5 | Broad singlet | 1H | -NH- | The chemical shift of the N-H protons can vary significantly depending on concentration and solvent. |
| ~3.5-4.5 | Broad singlet | 2H | -NH ₂ | These protons are exchangeable and may appear as a broad signal. |

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks.

Expected ^{13}C NMR Data (in CDCl_3)

| Chemical Shift (δ , ppm) | Assignment | Rationale and Comparative Insights |
|----------------------------------|----------------------------------|--|
| ~145 | C-NHNH ₂ | The carbon directly attached to the nitrogen will be significantly deshielded. Phenylhydrazine shows this carbon at a similar shift. [11] |
| ~130-135 | C-Cl | Carbons bearing chlorine atoms are typically found in this region. |
| ~120-130 (quartet) | -CF ₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The J(C-F) coupling constant is expected to be large (~270 Hz). [10] |
| ~120-130 | Aromatic C-H & C-CF ₃ | The remaining aromatic carbons will resonate in this region, with their exact shifts determined by the combined electronic effects of the substituents. |

^{19}F NMR Spectroscopy

^{19}F NMR is a highly sensitive technique for fluorine-containing compounds, characterized by a wide chemical shift range.[\[12\]](#)[\[13\]](#)

Expected ^{19}F NMR Data (in CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |
|----------------------------------|--------------|----------------|--|
| ~ -60 to -65 | Singlet | $-\text{CF}_3$ | The trifluoromethyl group on an aromatic ring typically appears in this region. For example, the CF_3 group in various N-(2,6-dichloro-4-trifluoromethyl)phenyl hydrazones resonates around -62 to -63 ppm. [10] [14] |

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **Data Acquisition:**
 - ^1H NMR: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically used to enhance signal-to-noise and simplify the spectrum. A larger number of scans is usually required compared to ^1H NMR.
 - ^{19}F NMR: A standard pulse sequence is used, often with proton decoupling. The wide spectral width for ^{19}F NMR must be considered.

- **Data Processing:** The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ^1H and ^{13}C) or an external standard (e.g., CFCl_3 for ^{19}F).

Caption: General workflow for NMR analysis.

Conclusion

The spectroscopic characterization of **(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine** is essential for its effective use in research and development. This guide provides a detailed, predictive overview of its mass, infrared, and NMR (^1H , ^{13}C , and ^{19}F) spectra. By leveraging established spectroscopic principles and comparative data from closely related analogs, researchers and scientists can confidently identify and assess the purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

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